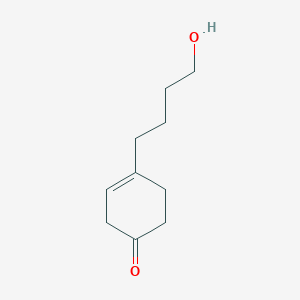
4-(4-Hydroxybutyl)cyclohex-3-ene-1-one
Cat. No. B8318369
M. Wt: 168.23 g/mol
InChI Key: OXJSLIUWIAEXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05153214
Procedure details


To a solution of 4.63 g of 4-(4-hydroxybutyl)-cyclohex-3-ene-1-one in 130 ml acetone is added 0.46 g of 10% palladium on carbon and the suspension is then hydrogenated at 3 atmospheres (=3.04 bar) pressure for 3 h. The catalyst is evaporated to dryness to give 4-(4-hydroxybutyl)-cyclohexanone as an oil.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH:7]=1>CC(C)=O.[Pd]>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[CH2:7][CH2:8][C:9](=[O:12])[CH2:10][CH2:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.63 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCCCC1=CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0.46 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCCC1CCC(CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
